N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide: Shares similar structural features but differs in the length and composition of the side chain.
N-(4-bromophenyl)-3-fluorobenzamide: Contains similar bromine and fluorine substituents but has a different core structure.
Uniqueness
N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its combination of bromine, fluorine, and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20BrFN2O4S |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C22H20BrFN2O4S/c1-15-13-17(5-12-21(15)23)25-22(27)14-26(18-6-8-19(30-2)9-7-18)31(28,29)20-10-3-16(24)4-11-20/h3-13H,14H2,1-2H3,(H,25,27) |
InChI Key |
RUOZAJRQBSAXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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